molecular formula C10H10N2O2 B3043148 3-(Cyanomethyl-amino)-benzoic acid methyl ester CAS No. 75254-58-9

3-(Cyanomethyl-amino)-benzoic acid methyl ester

Cat. No.: B3043148
CAS No.: 75254-58-9
M. Wt: 190.2 g/mol
InChI Key: RSPWAPRUOTWBQV-UHFFFAOYSA-N
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Description

3-(Cyanomethyl-amino)-benzoic acid methyl ester is an organic compound that features a benzoic acid core with a cyanomethyl-amino substituent and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl-amino)-benzoic acid methyl ester typically involves the following steps:

    Nitration of Benzoic Acid: Benzoic acid is first nitrated to introduce a nitro group at the meta position.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyanomethylation: The amino group is reacted with formaldehyde and hydrogen cyanide to introduce the cyanomethyl group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography ensures the scalability and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl-amino)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cyanomethyl group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

3-(Cyanomethyl-amino)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl-amino)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl-amino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This modulation can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-benzoic acid methyl ester: Lacks the cyanide group, leading to different reactivity and biological activity.

    3-(Cyanomethyl-amino)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

Uniqueness

3-(Cyanomethyl-amino)-benzoic acid methyl ester is unique due to the presence of both the cyanomethyl-amino group and the methyl ester group, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 3-(cyanomethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11/h2-4,7,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPWAPRUOTWBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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